(3R,4S)-3-methylpiperidin-4-ol
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Overview
Description
(3R,4S)-3-methylpiperidin-4-ol is a chiral compound with significant importance in organic chemistry and medicinal chemistry. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a hydroxyl group at the fourth position and a methyl group at the third position. The stereochemistry of this compound is specified by the (3R,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-methylpiperidin-4-ol can be achieved through various synthetic routes. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral catalyst to ensure the desired stereochemistry. For instance, the reduction of 3-methyl-4-piperidone using a chiral borane reagent can yield this compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or chemoenzymatic processes to achieve high yields and enantioselectivity. These methods are preferred due to their efficiency and environmentally friendly nature. For example, the use of engineered enzymes in the reduction of ketone precursors has been reported to produce this compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyl-4-piperidone.
Reduction: Formation of 3-methylpiperidine.
Substitution: Formation of 3-methyl-4-chloropiperidine or 3-methyl-4-bromopiperidine.
Scientific Research Applications
(3R,4S)-3-methylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of various drugs, including those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-3-methylpiperidin-4-ol depends on its specific application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The hydroxyl group and the chiral centers play crucial roles in its interaction with biological targets, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-methylpiperidin-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
(3R,4S)-3-methylpiperidin-4-methanol: Similar structure but with a methanol group instead of a hydroxyl group.
(3R,4S)-3-methylpiperidin-4-ethyl: Similar structure but with an ethyl group instead of a hydroxyl group.
Uniqueness
(3R,4S)-3-methylpiperidin-4-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a methyl group. This combination of features makes it a valuable intermediate in the synthesis of various chiral compounds and pharmaceuticals, offering distinct reactivity and selectivity compared to its analogs .
Properties
IUPAC Name |
(3R,4S)-3-methylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQDXXYGSGJMGR-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC[C@@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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